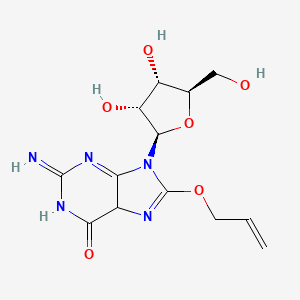
Guanosine, 8-(2-propen-1-yloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 8-(2-propen-1-yloxy)-, also known as 8-(Allyloxy)guanosine, is a derivative of guanosine. It is characterized by the presence of an allyloxy group at the 8th position of the guanine base. This compound is known for its potential immunostimulant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 8-(2-propen-1-yloxy)- typically involves the reaction of guanosine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
These methods often include the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanosine, 8-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The allyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Allyl bromide, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the 8th position .
Scientific Research Applications
Guanosine, 8-(2-propen-1-yloxy)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a biomarker for studying cell signaling and gene expression.
Medicine: Investigated for its potential immunostimulant properties and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Guanosine, 8-(2-propen-1-yloxy)- involves its interaction with adenosine receptors, particularly A1 and A2A receptors. This interaction modulates adenosine transmission, leading to neuroprotective and immunostimulant effects. Additionally, the compound may influence purinergic metabolism and extracellular adenosine levels .
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound without the allyloxy group.
8-Bromoguanosine: A derivative with a bromine atom at the 8th position.
8-Methylguanosine: A derivative with a methyl group at the 8th position.
Uniqueness
Guanosine, 8-(2-propen-1-yloxy)- is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as an immunostimulant and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C13H17N5O6 |
|---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-prop-2-enoxy-5H-purin-6-one |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-23-13-15-6-9(16-12(14)17-10(6)22)18(13)11-8(21)7(20)5(4-19)24-11/h2,5-8,11,19-21H,1,3-4H2,(H2,14,17,22)/t5-,6?,7-,8-,11-/m1/s1 |
InChI Key |
NCAVDJPDJONVSI-AJPXHITESA-N |
Isomeric SMILES |
C=CCOC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C=CCOC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-octadecylindole;iodide](/img/structure/B12351737.png)

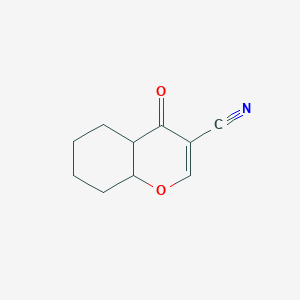
![6-chloro-2-imino-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12351774.png)
![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
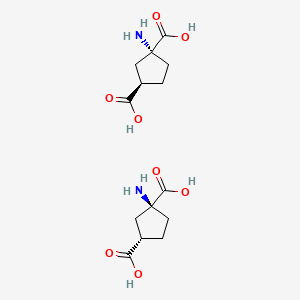
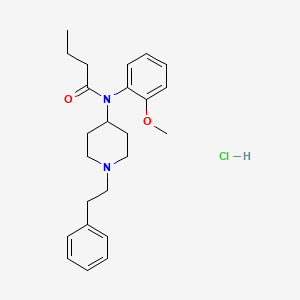
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)

![8-chloro-5-methyl-3,4,6,7,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B12351806.png)

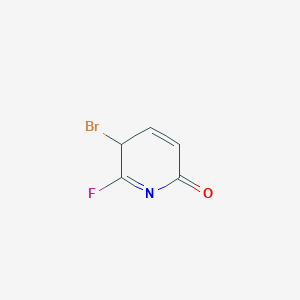
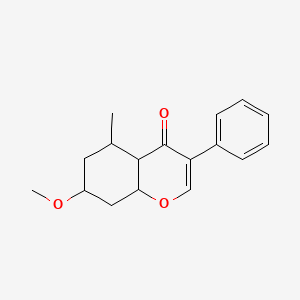
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
